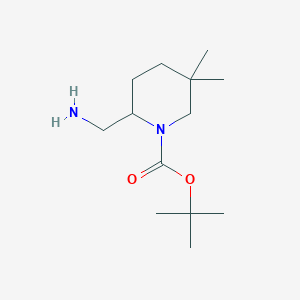![molecular formula C8H6IN3O2 B1445524 3-Iod-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridin CAS No. 1398534-56-9](/img/structure/B1445524.png)
3-Iod-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridin
Übersicht
Beschreibung
3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine is a derivative of 1H-Pyrrolo[2,3-b]pyridine . It has a molecular weight of 289.03 . The IUPAC name for this compound is 3-iodo-4-nitro-1H-pyrrolo[2,3-b]pyridine .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine, involves various synthetic strategies and approaches . The cross-coupling reaction is one of the methods used in the synthesis of these compounds .Molecular Structure Analysis
The molecular structure of 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine can be viewed using computational tools . The InChI code for this compound is 1S/C7H4IN3O2/c8-4-3-10-7-6(4)5(11(12)13)1-2-9-7/h1-3H, (H,9,10) .Physical And Chemical Properties Analysis
3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine is a yellow solid . It should be stored at 0-8°C .Wissenschaftliche Forschungsanwendungen
Synthese von heterozyklischen Verbindungen
„3-Iod-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridin“ dient als ein wichtiges Zwischenprodukt bei der Synthese verschiedener heterozyklischer Verbindungen. Diese Strukturen sind aufgrund ihrer Ähnlichkeit mit Purinbasen bedeutsam, die grundlegende Bestandteile von DNA und RNA sind . Die Möglichkeit, die Substituenten am Pyrrolopyridin-Gerüst zu modifizieren, ermöglicht die Herstellung einer Vielzahl von Molekülen mit potenzieller biologischer Aktivität.
Entwicklung von Krebstherapeutika
Derivate von Pyrrolopyridin wurden als potente Inhibitoren von Fibroblastenwachstumsfaktorrezeptoren (FGFRs) untersucht, die eine entscheidende Rolle bei der Proliferation und dem Überleben von Krebszellen spielen . Moleküle, die mit der Kernstruktur von „this compound“ entworfen wurden, haben vielversprechende Ergebnisse im Hinblick auf die Hemmung des Wachstums von Krebszellen gezeigt und könnten zur Entwicklung neuer Krebstherapien führen.
Profiling der biologischen Aktivität
Das Gerüst der Verbindung ist förderlich für die Profilbildung der biologischen Aktivität, bei der ihre Derivate auf verschiedene biologische Aktivitäten untersucht werden können. Dies umfasst die Bewertung ihres Potenzials als antimikrobielle, antimykotische oder antivirale Mittel, angesichts der Bedeutung heterozyklischer Verbindungen in der pharmazeutischen Chemie .
Anwendungen in der Materialwissenschaft
In der Materialwissenschaft kann die Verbindung bei der Konstruktion von organischen Halbleitern oder als Baustein für organische Leuchtdioden (OLEDs) verwendet werden. Das Vorhandensein der Nitrogruppe und des Iod-Substituenten macht sie zu einem Kandidaten für weitere Funktionalisierung, was entscheidend für die Abstimmung der elektronischen Eigenschaften von Materialien ist .
Chemische Biologie-Sonden
Die einzigartige Struktur von „this compound“ ermöglicht ihre Verwendung als chemische Sonde in biologischen Systemen. Sie kann bei der Kartierung biologischer Pfade oder bei der Identifizierung von Bindungsstellen innerhalb von Proteinen helfen und so zu unserem Verständnis von Krankheitsmechanismen beitragen .
Landwirtschaftliche Chemie
Im Bereich der landwirtschaftlichen Chemie könnten Derivate dieser Verbindung auf ihre Verwendung als Herbizide oder Pestizide untersucht werden. Die strukturelle Vielfalt, die durch Modifizieren des Pyrrolopyridin-Kerns erreicht werden kann, könnte zur Entdeckung von Verbindungen mit spezifischer Aktivität gegen landwirtschaftliche Schädlinge oder Unkräuter führen .
Safety and Hazards
The safety information for 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine indicates that it is harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Zukünftige Richtungen
The future directions for the research and development of 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine and its derivatives could involve further exploration of their inhibitory activities against FGFR1, 2, and 3 . This could potentially lead to the development of new therapeutic agents for the treatment of diseases associated with the abnormal activation of FGFR signaling pathways .
Eigenschaften
IUPAC Name |
3-iodo-1-methyl-4-nitropyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6IN3O2/c1-11-4-5(9)7-6(12(13)14)2-3-10-8(7)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBSQIBJAAZAPON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C(C=CN=C21)[N+](=O)[O-])I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6IN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylic acid hydrochloride](/img/structure/B1445442.png)

![6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B1445444.png)

![5-Bromo-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide](/img/structure/B1445449.png)
![{Spiro[2.5]octan-6-yl}methanamine hydrochloride](/img/structure/B1445451.png)
![Methyl 5-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1445452.png)
![1-(4-[(Trifluoromethyl)sulfanyl]phenyl)ethan-1-amine](/img/structure/B1445453.png)




![3-[(3-Fluorophenyl)carbonyl]piperidine HCl](/img/structure/B1445464.png)